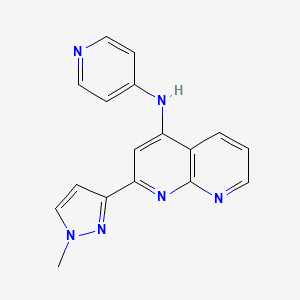
2-(1-methylpyrazol-3-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-methylpyrazol-3-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methylpyrazol-3-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 1-methylpyrazole with a pyridine derivative, followed by cyclization to form the naphthyridine ring. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature and time can vary, but they are generally conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the final product. Additionally, the scalability of the process is crucial for large-scale production, and methods such as crystallization and chromatography are employed for purification .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-methylpyrazol-3-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various alkyl or acyl groups, leading to a diverse range of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
2-(1-methylpyrazol-3-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Wirkmechanismus
The mechanism of action of 2-(1-methylpyrazol-3-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares a similar pyrazole and pyridine structure but differs in the presence of a chloro and nitro group.
Hydrazine-coupled pyrazoles: These compounds have a pyrazole ring coupled with hydrazine, showing diverse pharmacological effects.
Uniqueness
2-(1-methylpyrazol-3-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C17H14N6 |
|---|---|
Molekulargewicht |
302.33 g/mol |
IUPAC-Name |
2-(1-methylpyrazol-3-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine |
InChI |
InChI=1S/C17H14N6/c1-23-10-6-14(22-23)16-11-15(20-12-4-8-18-9-5-12)13-3-2-7-19-17(13)21-16/h2-11H,1H3,(H,18,19,20,21) |
InChI-Schlüssel |
WUOYPKVOEXCOJA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=N1)C2=NC3=C(C=CC=N3)C(=C2)NC4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















